

# Amuvatinib food effect administration with high-fat meal

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## Compound Focus: Amuvatinib

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## FAQs on Amuvatinib Administration & Food Effects

**1. Does food affect the absorption of Amuvatinib?** Yes, the formulation of **Amuvatinib** and the presence of food significantly impact its absorption and systemic exposure. Initial clinical studies used a dry-powder capsule (DPC) formulation, which exhibited low systemic exposure. Investigations revealed that a **high-fat meal** could dramatically improve its absorption [1].

**2. What are the different formulations of Amuvatinib and why do they matter?** Two primary formulations have been studied:

- **Dry-Powder Capsules (DPC):** The original formulation that showed low systemic exposure [1].
- **Lipid-Suspension Capsules (LSC):** A later-developed alternative formulation designed to enhance drug absorption. A single-dose pharmacokinetic study found that the LSC formulation provided an approximately **two-thirds fold increase in exposure (AUC)** compared to the DPC formulation [1].

The following table summarizes the key quantitative findings on the food effect and formulation comparison [1]:

Variable	Amuvatinib DPC (Fasted State)	Amuvatinib DPC (With High-Fat Meal)	Amuvatinib LSC (vs. DPC)
$C_{max}$ (Mean Increase)	Baseline	183% increase	Not Specified
$AUC_{(0-\infty)}$ (Mean Increase)	Baseline	118% increase	~67% increase (AUC)
Key Conclusion	Low systemic exposure	Food enhances rate and extent of absorption	Improved exposure over DPC formulation

3. What is the recommended dosing regimen for Amuvatinib LSC? Based on multiple-dose pharmacokinetic studies, the regimen of **Amuvatinib LSC 300 mg administered every 8 hours** was selected for clinical studies in cancer patients. This regimen achieved improved drug accumulation and presumed therapeutic levels safely, with no serious or severe adverse events reported in the healthy volunteer studies [1].

## Troubleshooting Guide for Amuvatinib Experimental Design

**Problem: Low systemic drug exposure in in vivo models. Potential Causes and Solutions:**

- **Cause 1:** Use of a formulation with poor aqueous solubility.
  - **Solution:** Consider reformulating the drug using a **lipid-based approach**. The development of **Amuvatinib LSC** demonstrates that this strategy can be a useful tool for other low aqueous soluble compounds [1].
- **Cause 2:** Administration in a fasted state.
  - **Solution:** If using a formulation analogous to the DPC, co-administer the drug with a **high-fat meal or dosing vehicle** to mimic the clinical food effect and enhance absorption. For consistent and optimal exposure in preclinical studies, the LSC-like formulation is preferable.

## Detailed Experimental Protocols

## 1. Clinical Protocol: Investigating Food Effect on Amuvatinib DPC

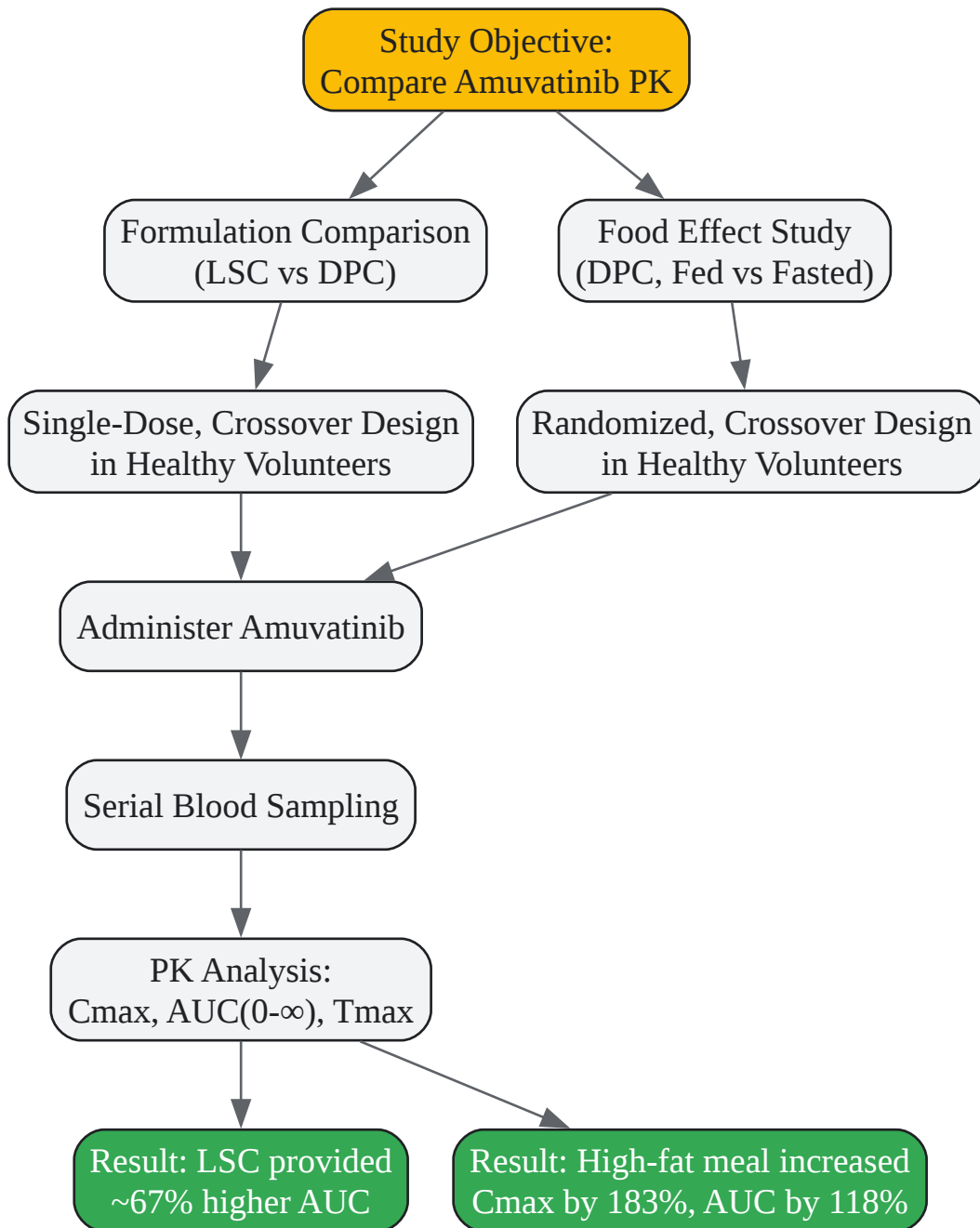
This methodology is adapted from the phase 1 clinical studies cited [1].

- **Objective:** To determine the effect of a high-fat meal on the single-dose pharmacokinetics of **Amuvatinib** Dry-Powder Capsules (DPC).
- **Study Design:** A randomized, crossover study in healthy volunteers.
- **Intervention:**
  - **Fasted State:** Participants administer a single oral dose of **Amuvatinib** DPC after an overnight fast (continued for at least 4 hours post-dose).
  - **Fed State:** The same dose is administered within 30 minutes after starting a standardized high-fat meal.
- **Pharmacokinetic Analysis:** Serial blood samples are collected over a predetermined period. Key parameters calculated include:
  - **C<sub>max</sub>:** Maximum observed plasma concentration.
  - **AUC<sub>(0-∞)</sub>:** Area under the plasma concentration-time curve from zero to infinity.
  - **T<sub>max</sub>:** Time to reach C<sub>max</sub>.
- **Statistical Analysis:** Compare geometric means of C<sub>max</sub> and AUC between fed and fasted states.

## 2. Clinical Protocol: Formulation Comparison (LSC vs. DPC)

- **Objective:** To compare the single-dose pharmacokinetics of the novel Lipid-Suspension Capsule (LSC) with the established Dry-Powder Capsule (DPC).
- **Study Design:** A single-dose, crossover study in healthy volunteers.
- **Intervention:** Participants receive a single oral dose of **Amuvatinib** LSC and **Amuvatinib** DPC in randomized order, with a sufficient washout period between doses.
- **Pharmacokinetic Analysis:** The same PK parameters (C<sub>max</sub>, AUC, T<sub>max</sub>) are measured and compared between the two formulations to establish a ratio of exposure.

The workflow for these clinical pharmacology studies can be visualized as follows:



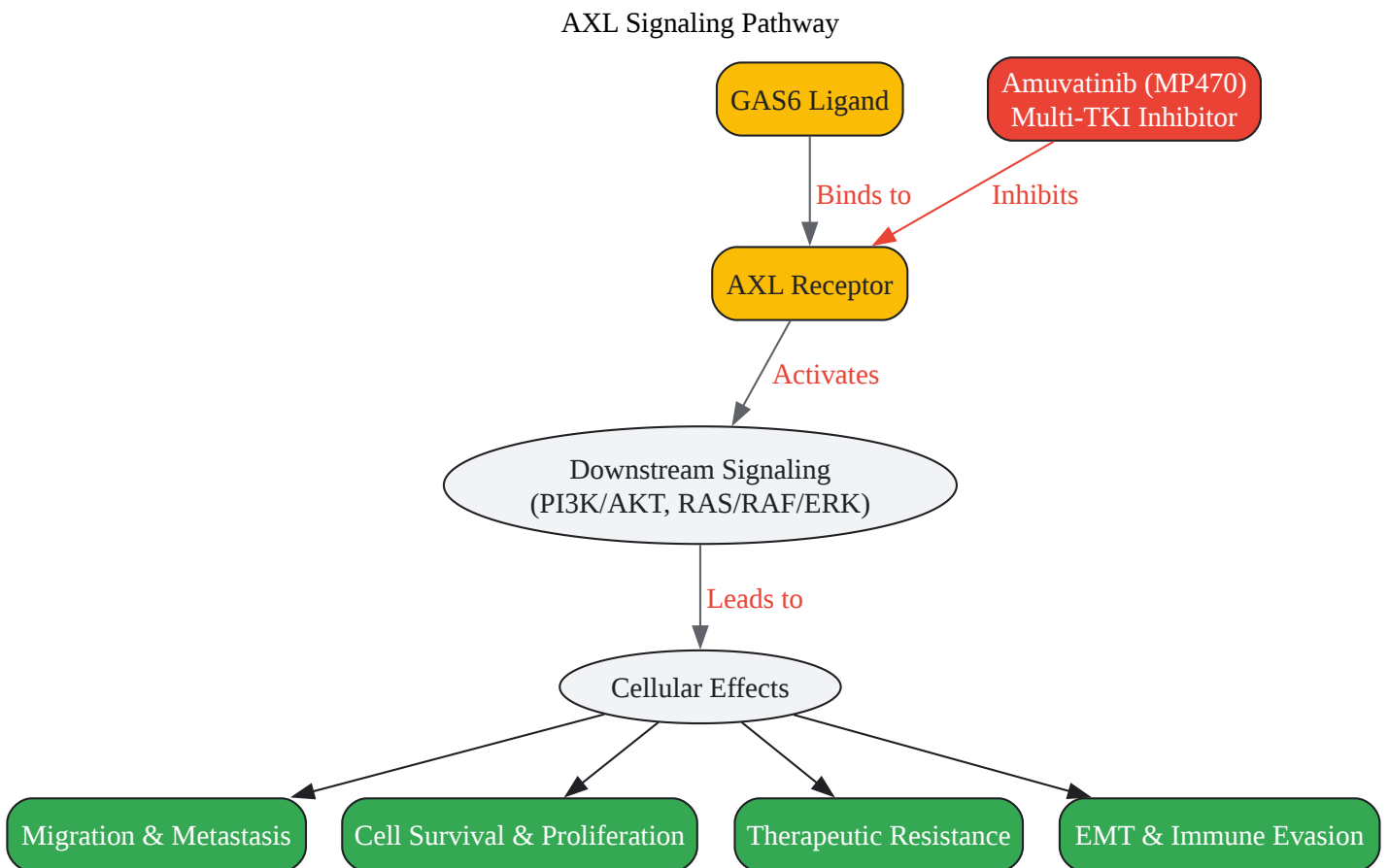
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## Mechanism of Action & Scientific Context

Understanding **Amuvatinib**'s targets provides full context for its use in research. **Amuvatinib** (also known as MP470) is a **multi-targeted tyrosine kinase inhibitor** [1] [2]. Its primary scientific interest stems from its ability to target key receptors involved in cancer growth and resistance:

- **AXL Inhibition:** **Amuvatinib** is an inhibitor of the AXL receptor tyrosine kinase. The GAS6/AXL signaling pathway is a key mediator of tumor progression, metastasis, and immune evasion, and is a recognized therapeutic target in cancer [3] [4].
- **MET Inhibition:** It also acts as a MET tyrosine kinase inhibitor. MET is instrumental in tumor growth, invasion, and angiogenesis, and its upregulation is associated with resistance to other targeted therapies like EGFR inhibitors [2].
- **DNA Repair Disruption:** A unique mechanism of **Amuvatinib** is its activity in disrupting DNA damage repair through the suppression of the homologous recombination protein **Rad51** [1].

The relationship between **Amuvatinib** and the AXL signaling pathway is summarized in the diagram below:



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## References

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